molecular formula C8H8BrClF3N B6218427 3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 2751610-49-6

3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6218427
CAS No.: 2751610-49-6
M. Wt: 290.5
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Description

3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling: Palladium catalysts and boron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its bromine, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2751610-49-6

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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